Cas no 494861-04-0 (6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid)

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-(4-propoxy-phenyl)-quinoline-4-carboxylic acid
- 6-chloro-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid
- SCHEMBL10018552
- AKOS001696969
- VS-05528
- EU-0083371
- Oprea1_032073
- ALBB-000613
- CHEMBL2385715
- AK-968/15360605
- 494861-04-0
- SB72231
- BDBM50434236
- STK432432
- MFCD02055987
- BBL016744
- 6-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
- Oprea1_148654
- 6-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylicacid
- H21000
- 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
-
- MDL: MFCD02055987
- Inchi: InChI=1S/C19H16ClNO3/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(22)23)15-10-13(20)5-8-17(15)21-18/h3-8,10-11H,2,9H2,1H3,(H,22,23)CopyCopied
- InChI Key: WTMYSOIUNVSKQU-UHFFFAOYSA-NCopyCopied
- SMILES: CCCOc1ccc(cc1)c2cc(c3cc(ccc3n2)Cl)C(=O)O
Computed Properties
- Exact Mass: 341.0818711g/mol
- Monoisotopic Mass: 341.0818711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 528.4±50.0 °C at 760 mmHg
- Flash Point: 273.4±30.1 °C
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM265655-1g |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
494861-04-0 | 97% | 1g |
$198 | 2022-06-11 | |
A2B Chem LLC | AJ01080-500mg |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
494861-04-0 | >95% | 500mg |
$412.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736715-1g |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
494861-04-0 | 98% | 1g |
¥1246.00 | 2024-05-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028027-500mg |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
494861-04-0 | 500mg |
1380.0CNY | 2021-07-13 | ||
abcr | AB380068-5 g |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
494861-04-0 | 5g |
€656.50 | 2023-04-25 | ||
abcr | AB380068-1g |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid; . |
494861-04-0 | 1g |
€237.00 | 2025-02-15 | ||
abcr | AB380068-5g |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid; . |
494861-04-0 | 5g |
€637.00 | 2025-02-15 | ||
A2B Chem LLC | AJ01080-10g |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
494861-04-0 | >95% | 10g |
$1134.00 | 2024-04-19 | |
A2B Chem LLC | AJ01080-1g |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
494861-04-0 | >95% | 1g |
$439.00 | 2024-04-19 | |
Chemenu | CM265655-5g |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
494861-04-0 | 97% | 5g |
$429 | 2021-08-18 |
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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3. Book reviews
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Additional information on 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic Acid: A Comprehensive Overview
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, identified by the CAS number 494861-04-0, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have garnered considerable attention due to their unique chemical properties and diverse functionalities. The molecule's structure incorporates a quinoline ring system, which is further substituted with a chlorine atom at position 6 and a propoxyphenyl group at position 2, along with a carboxylic acid moiety at position 4. These substituents contribute to the compound's distinct chemical behavior and biological activity.
The synthesis of 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves a series of intricate organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and commercial purposes. The compound's stability under various reaction conditions and its ability to undergo further functionalization make it an attractive candidate for drug discovery and material science applications.
One of the most promising areas of research involving this compound is its application in pharmaceuticals. The quinoline core is known for its ability to interact with various biological targets, such as protein kinases and enzymes, which are often implicated in diseases like cancer and neurodegenerative disorders. Studies have shown that 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid exhibits potent inhibitory activity against specific kinase enzymes, suggesting its potential as a lead compound for anti-cancer drug development. Additionally, the carboxylic acid group at position 4 allows for further modification, enabling researchers to explore various analogs with enhanced bioavailability and efficacy.
In recent years, there has been growing interest in leveraging computational chemistry tools to predict the biological activity of compounds like 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid. Advanced molecular modeling techniques, such as docking simulations and quantum mechanics calculations, have provided valuable insights into the compound's interaction with target proteins. These studies have not only validated the compound's potential as a therapeutic agent but also guided the design of more effective derivatives.
Beyond pharmaceutical applications, this compound has also found utility in materials science. Its aromatic structure and electron-withdrawing substituents make it suitable for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent research has demonstrated that incorporating 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid into conjugated polymers can enhance their electronic properties, leading to improved device performance.
The environmental impact of synthetic compounds like 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is another area of concern that has attracted scientific attention. Researchers are actively exploring sustainable synthesis routes and degradation pathways to minimize the ecological footprint of this compound. Green chemistry principles are being integrated into its production processes, ensuring that its use aligns with global sustainability goals.
In conclusion, 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, CAS No: 494861-04-0, represents a versatile molecule with multifaceted applications across various scientific domains. Its unique chemical structure, coupled with advancements in synthetic methodologies and computational tools, positions it as a valuable asset in both academic research and industrial innovation. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to fields ranging from drug discovery to materials science.
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